

Technical Support Center: OP-145 Peptide Synthesis and Purification

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Compound of Interest

Compound Name: OP-145

Cat. No.: B1150778

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the **OP-145** peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.

OP-145 Peptide: Key Characteristics

OP-145 is a 24-amino acid synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is engineered to form an amphipathic helix, a key feature for its biological activity.[2] To enhance its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.[1]

Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH₂[2]

Physicochemical Properties Summary

Property	Value/Description	Significance in Synthesis & Purification
Molecular Formula	C ₁₄₂ H ₂₄₆ N ₄₆ O ₃₁ [2][3]	Affects mass spectrometry analysis for identity and purity checks.
Molecular Weight	~3093.76 g/mol [3]	Critical for mass spectrometry confirmation.
Net Charge (Physiological pH)	+6[4]	The high positive charge influences solubility and interaction with HPLC columns.
Amino Acid Composition	Rich in basic (Arg, Lys) and hydrophobic (Ile, Leu, Val, Phe) residues.[2][5]	This combination can lead to challenges in coupling reactions and increases the risk of aggregation.
Modifications	N-terminal Acetylation, C-terminal Amidation.[1][6]	These modifications protect against enzymatic degradation and must be incorporated during synthesis.
Structure	Amphipathic α -helix.[2]	The tendency to form secondary structures can contribute to peptide aggregation.

Troubleshooting Guide: OP-145 Peptide Synthesis

This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of **OP-145**.

Frequently Asked Questions (FAQs) - Synthesis

Q1: I am observing low coupling efficiency, particularly with hydrophobic residues like Ile, Val, and Leu. What can I do?

A1: Low coupling efficiency with bulky and hydrophobic amino acids is a common challenge. Several factors could be at play:

- **Steric Hindrance:** Consecutive hydrophobic residues can create a sterically hindered environment, making it difficult for the incoming activated amino acid to access the N-terminus of the growing peptide chain.
- **Peptide Aggregation:** The growing peptide chain, rich in hydrophobic residues, can aggregate on the solid support, further blocking access to the reactive sites.[\[7\]](#)[\[8\]](#)

Troubleshooting Steps:

- **Optimize Coupling Reagents:**
 - Switch to a more potent coupling reagent. If you are using HBTU/HOBt, consider HATU, which is known to be more effective for difficult couplings.
- **Extend Coupling Time:**
 - Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for problematic residues.
- **Perform Double Coupling:**
 - After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
- **Incorporate "Difficult Sequence" Protocols:**
 - Use solvents known to disrupt secondary structures and aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in addition to dimethylformamide (DMF).[\[7\]](#)
 - Consider microwave-assisted synthesis, which can accelerate coupling reactions and reduce aggregation.[\[8\]](#)

Q2: My peptide synthesis is failing, and mass spectrometry of the crude product shows multiple peaks corresponding to deletion sequences. What is the cause?

A2: Deletion sequences are a common type of impurity in SPPS and result from incomplete coupling at one or more steps.^{[9][10][11]} For **OP-145**, this can be particularly prevalent due to its hydrophobic and sterically hindered sequences.

Troubleshooting Steps:

- **Capping:** After each coupling step, "cap" any unreacted N-termini by treating the resin with acetic anhydride. This will prevent these shorter sequences from continuing to elongate in subsequent cycles, simplifying the final purification.
- **Monitor Coupling Efficiency:** Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive test (blue color) indicates incomplete coupling, and a double coupling should be performed.
- **Review Synthesis Protocol for Difficult Residues:** Pay special attention to the coupling of residues like Ile, Val, and Arg. Proactively use extended coupling times or double coupling for these amino acids.

Q3: I am noticing a significant number of side-reaction products in my crude peptide analysis. Which residues in **OP-145** are most susceptible?

A3: Several amino acids in the **OP-145** sequence are prone to side reactions:^{[12][13]}

- **Arginine (Arg):** The guanidinium side chain is highly nucleophilic and can undergo modifications if not properly protected.
- **Glutamic Acid (Glu):** Can form pyroglutamate at the N-terminus if it is the N-terminal residue (not the case for **OP-145**, but relevant for other peptides) or other side reactions.^{[10][14]}

Troubleshooting Steps:

- **Ensure Proper Side-Chain Protection:** Use high-quality Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, OtBu for Glutamic Acid).
- **Optimize Cleavage Conditions:** During the final cleavage from the resin, use a scavenger cocktail to prevent the re-attachment of protecting groups to sensitive residues. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

Troubleshooting Guide: OP-145 Peptide Purification

This section provides guidance on overcoming challenges during the purification of **OP-145** by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Standard RP-HPLC for OP-145 Purification

Objective: To purify the crude **OP-145** peptide to >95% purity.

Materials:

- Crude, lyophilized **OP-145** peptide
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
- Preparative C18 RP-HPLC column
- HPLC system with a UV detector (monitoring at 214 nm and 280 nm)

Methodology:

- **Sample Preparation:** Dissolve the crude **OP-145** in a minimal amount of a solvent mixture that ensures complete solubilization (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A). It is critical to ensure the sample is fully dissolved to prevent column clogging and poor separation. If the peptide is difficult to dissolve, sonication can be helpful. [\[15\]](#) Filter the sample through a 0.22 µm syringe filter before injection.
- **Column Equilibration:** Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate.
- **Gradient Elution:** Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient for a hydrophobic peptide like **OP-145** would be:
 - 5-25% B over 5 minutes

- 25-55% B over 60 minutes
- 55-95% B over 5 minutes (for column wash)
- Hold at 95% B for 10 minutes
- Return to 5% B over 5 minutes and re-equilibrate.
- Note: This gradient should be optimized based on the results of an initial analytical HPLC run.
- Fraction Collection: Collect fractions (typically 1-2 mL) as peaks are detected by the UV detector.
- Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
- Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Frequently Asked Questions (FAQs) - Purification

Q1: My peptide is precipitating during the purification process, either before injection or in the HPLC tubing. How can I prevent this?

A1: Precipitation is a common issue with hydrophobic peptides like **OP-145**, often due to aggregation.^{[15][16][17]}

Troubleshooting Steps:

- Improve Solubility in the Sample:
 - Dissolve the crude peptide in a small amount of organic solvent like DMSO or isopropanol before diluting with the aqueous mobile phase.
 - Avoid dissolving the peptide at a very high concentration. It is better to perform multiple smaller injections than one large, highly concentrated injection that may precipitate.^[15]

- Modify Mobile Phases:
 - In some cases, adding a small percentage of isopropanol to Mobile Phase B can improve the solubility of highly hydrophobic peptides.
 - Ensure that the starting percentage of organic solvent in your gradient is not too low, as this can cause the peptide to precipitate on the column head.

Q2: I am getting poor peak shape (broad peaks, tailing) and low recovery during RP-HPLC. What are the likely causes?

A2: Poor chromatography of **OP-145** is often linked to its hydrophobic and cationic nature, as well as potential aggregation.

Troubleshooting Steps:

- Optimize Gradient Slope: A shallow gradient is often necessary to resolve impurities that are structurally similar to the target peptide.[\[18\]](#) Experiment with reducing the rate of increase of acetonitrile in your gradient (e.g., 0.5% per minute instead of 1% per minute).
- Check for Aggregation:
 - Prepare your sample in a denaturing solvent (e.g., 6M Guanidine HCl) before injection to disrupt aggregates. Note that this will require subsequent removal.
 - Try injecting a smaller amount of peptide to see if the peak shape improves, which can indicate an overloading or aggregation issue.
- Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes reduce peptide secondary structure and aggregation, leading to sharper peaks.
- Column Choice: Ensure you are using a wide-pore (300 Å) HPLC column, which is suitable for large peptides.[\[19\]](#)

Q3: My final purified peptide has a low net weight, and I suspect a high content of Trifluoroacetic acid (TFA) counterions. How can I address this?

A3: TFA from the mobile phase forms salts with the basic residues (Arg, Lys) of **OP-145**.^[2] While necessary for good chromatography, high TFA content can be problematic for biological assays and affects the accurate determination of peptide concentration.

Troubleshooting Steps:

- TFA Removal Post-Purification:
 - Perform multiple rounds of lyophilization from a dilute HCl solution (e.g., 0.01 M HCl) to replace the TFA counterions with chloride ions.
 - Alternatively, use a salt exchange resin to switch the counterion to acetate or chloride.
- Optimize HPLC Method: Use the lowest possible concentration of TFA in your mobile phases that still provides good peak shape (typically 0.05% - 0.1%).

Note on F2A-Containing Peptides

Initial information suggested **OP-145** might be related to an "F2A-K-F2A" sequence. While **OP-145** does not contain an F2A sequence, researchers working with peptides that do incorporate the F2A "self-cleaving" motif face a unique set of challenges.

Q: I am synthesizing a peptide containing an F2A sequence and observe a significant amount of a higher molecular weight impurity. What is this?

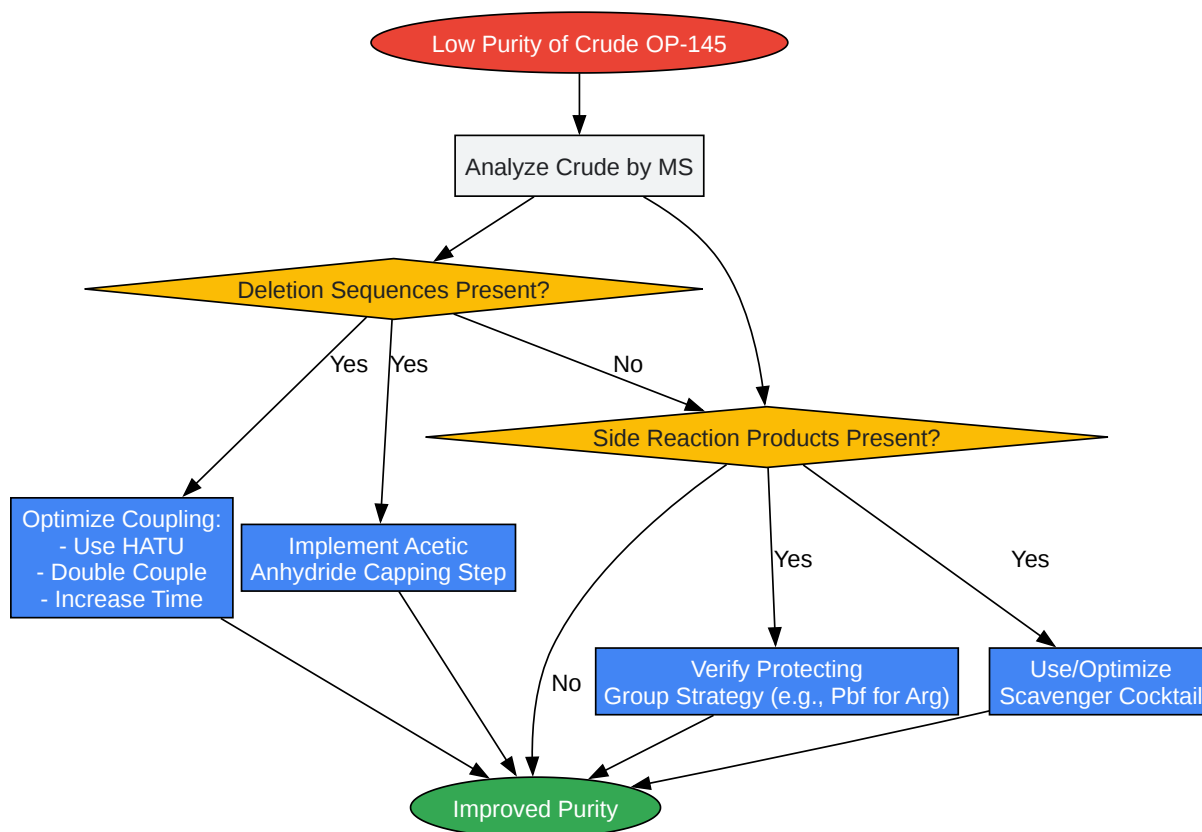
A: The F2A sequence and other 2A peptides mediate a "ribosomal skip" during translation, leading to the "cleavage" of the polypeptide chain.^{[8][14][20][21]} In chemical synthesis, this concept is not directly applicable. However, if you are expressing a recombinant protein with an F2A sequence, incomplete cleavage is a very common issue.^{[13][22][23]}

- The Impurity: The high molecular weight species is likely the "uncleaved" fusion protein, where the peptide bond between the final glycine and proline of the F2A sequence was formed.^[22]
- Cleavage Efficiency: The efficiency of this "cleavage" varies between different 2A peptides (T2A and P2A are generally more efficient than F2A) and can be influenced by the surrounding amino acid sequences.^{[14][24]}

- Mitigation: Adding a flexible linker, such as a Gly-Ser-Gly (GSG) sequence, immediately before the F2A motif has been shown to improve cleavage efficiency.[7][13]

Visualizations

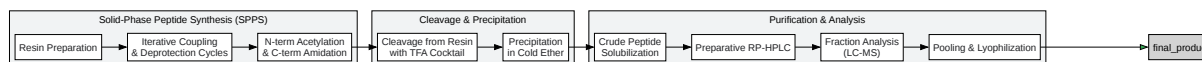
Logical Workflow for Troubleshooting Low Purity in OP-145 Synthesis



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Caption: Troubleshooting decision tree for low purity in **OP-145** synthesis.

Experimental Workflow: OP-145 Synthesis to Purification



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Caption: Overall workflow from **OP-145** synthesis to final purified product.

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